Quinacainol

Description

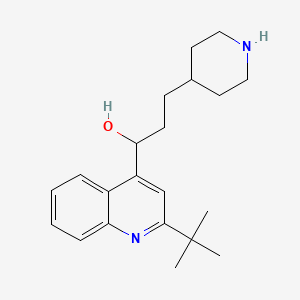

Structure

2D Structure

3D Structure

Properties

CAS No. |

86073-85-0 |

|---|---|

Molecular Formula |

C21H30N2O |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |

InChI |

InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |

InChI Key |

OPNPUTUBENWDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |

Appearance |

Solid powder |

Other CAS No. |

86073-85-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |

Origin of Product |

United States |

Foundational & Exploratory

Quinacainol's Mechanism of Action in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Electrophysiological Effects on Cardiac Ion Channels

The primary electrophysiological effect of quinacainol on cardiac myocytes is the potent and specific blockade of voltage-gated sodium channels.

Sodium Channel (INa) Blockade

This compound inhibits the fast inward sodium current in a concentration-dependent manner. This action is the principal basis for its antiarrhythmic properties.

| Parameter | Value | Species/Preparation | Reference |

| EC50 for INa Block | 95 ± 25 µM | Rat Ventricular Myocytes | [1] |

| Onset of Block | Considerably prolonged vs. Quinidine | Rat Ventricular Myocytes | [1] |

| Recovery from Block | Considerably prolonged vs. Quinidine | Rat Ventricular Myocytes | [1] |

| Effect on dV/dtmax of Phase 0 | Dose-dependent reduction | Rat Epicardial Action Potentials | [2] |

Effects on Potassium Channels

Existing research indicates that this compound has limited impact on certain potassium currents involved in cardiac repolarization.

| Channel | Effect | Concentration | Species/Preparation | Reference |

| Transient Outward K+ Current (Ito) | No effective block | Up to 1.5 mmol/L | Rat Ventricular Myocytes | [1] |

| Sustained-Outward Plateau K+ Current (IKsus) | No effective block | Up to 1.5 mmol/L | Rat Ventricular Myocytes | [1] |

| Rapid Delayed Rectifier K+ Current (IKr) | Data not available | - | - | - |

| Slow Delayed Rectifier K+ Current (IKs) | Data not available | - | - | - |

Effects on Calcium Channels

Currently, there is no available data from the conducted searches detailing the effects of this compound on L-type or T-type calcium channels in cardiac myocytes.

In Vivo Electrophysiological and Antiarrhythmic Effects

Studies in animal models have characterized the effects of this compound on the entire heart, providing insights into its therapeutic and toxicological profile.

Electrocardiogram (ECG) Effects

| Parameter | Effect | Species | Reference |

| P-R Interval | Dose-dependent prolongation | Rat | [2] |

| QRS Duration | Prolongation | Rat | [2] |

| Q-T Interval | Increased at highest doses | Rat | [2] |

Antiarrhythmic and Pro-arrhythmic Doses

| Effect | Dose | Species | Reference |

| Antiarrhythmic Action | 2.0 and 4.0 mg/kg | Rat | [2] |

| Pro-arrhythmic Action | 8.0 mg/kg | Rat | [2] |

Signaling Pathways and Mechanisms

The following diagram illustrates the primary mechanism of action of this compound at the cellular level.

Caption: Primary mechanism of this compound in cardiac myocytes.

Experimental Protocols

Disclaimer: The following are generalized descriptions of methodologies. Specific parameters from the primary this compound studies were not available in the searched literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure ionic currents across the membrane of isolated single cardiac myocytes.

Caption: Generalized workflow for whole-cell patch-clamp experiments.

Typical Solutions:

-

Extracellular (Bath) Solution (mM): NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose; pH adjusted to 7.4.

-

Intracellular (Pipette) Solution (mM): K-aspartate or CsCl (to block K+ currents when studying INa), MgCl2, EGTA, HEPES, ATP; pH adjusted to 7.2.

Voltage-Clamp Protocol for INa:

-

Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure sodium channels are in a resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms) to activate the sodium channels.

-

Record the peak inward current at each voltage step.

Langendorff-Perfused Isolated Heart

This ex vivo technique allows for the study of this compound's effects on the electrical and mechanical function of the whole heart, independent of systemic influences.

Caption: Workflow for Langendorff isolated heart experiments.

In Vivo Electrophysiology in Rats

This methodology involves the direct measurement of cardiac electrical activity in a living, anesthetized animal to assess the systemic effects of this compound.

Caption: Generalized workflow for in vivo electrophysiology studies.

Conclusion and Future Directions

This compound is a potent sodium channel blocker with Class Ic antiarrhythmic properties. Its prolonged interaction with the sodium channel distinguishes it from other agents in its class. While its effects on the fast sodium current are well-characterized, a significant knowledge gap exists regarding its interaction with other critical cardiac ion channels, particularly IKr, IKs, and calcium channels. A comprehensive understanding of its complete electrophysiological profile is essential for a thorough assessment of its therapeutic potential and pro-arrhythmic risk. Future research should focus on elucidating these unknown effects to fully characterize the mechanism of action of this compound in cardiac myocytes.

References

Foundational Research on Quinacainol (PK 10139): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacainol (PK 10139) is a potent Class Ic antiarrhythmic agent that primarily exerts its therapeutic effects through the blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, electrophysiological effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key preclinical studies are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for the principal assays are provided, along with a proposed synthetic pathway for the molecule. Signaling pathway and experimental workflow diagrams are included to visually represent the core concepts.

Mechanism of Action

This compound is classified as a Class Ic antiarrhythmic drug. Its primary mechanism of action is the blockade of the fast voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[1][2][3] By binding to these channels, this compound reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (dV/dtmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Notably, Class Ic agents like this compound exhibit slow dissociation kinetics from the sodium channel, resulting in a use-dependent blockade that is more pronounced at higher heart rates.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a NaV1.5 channel blocker.

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Species | Preparation | Value | Reference |

| Sodium Current (INa) Inhibition (EC50) | Rat | Isolated Cardiac Myocytes | 95 µM | [1] |

Table 2: In Vivo Electrophysiological Effects of this compound in Rats

| Dose (mg/kg) | P-R Interval | QRS Duration | Q-T Interval | dV/dtmax (Phase 0) | Reference |

| 1.0 - 8.0 | Dose-dependent increase | No significant change | Increased at 8.0 mg/kg | Reduced | |

| 2.0 | Antiarrhythmic effect | - | - | - | |

| 4.0 | Antiarrhythmic effect | - | - | - | |

| 8.0 | Pro-arrhythmic effect | - | Increased | Reduced |

Table 3: Comparative Potency of this compound and Quinidine in Dogs

| Parameter | Relative Potency (this compound vs. Quinidine) | Reference |

| Increase in HV Interval | 42.5 times more potent | |

| Increase in QS Interval | 46 times more potent |

Experimental Protocols

Whole-Cell Patch-Clamp for Sodium Current Measurement

This protocol is adapted from standard methodologies for measuring ionic currents in isolated cardiomyocytes.

Objective: To determine the effect of this compound on the fast sodium current (INa) in ventricular myocytes.

Materials:

-

Isolated ventricular myocytes

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

-

Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with CsOH

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass microelectrodes (1-3 MΩ)

-

This compound stock solution

Procedure:

-

Cardiomyocytes are isolated from rat ventricles using enzymatic digestion.

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with the external solution.

-

A glass microelectrode filled with the internal solution is brought into contact with a single myocyte to form a high-resistance (GΩ) seal.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Sodium currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 50 ms).

-

A stable baseline recording of INa is obtained.

-

This compound is applied at various concentrations via the superfusion system.

-

The effect of each concentration on the peak INa is recorded until a steady-state block is achieved.

-

Data are analyzed to determine the concentration-response relationship and calculate the EC50 value.

In Vivo Electrophysiology in a Rat Model of Myocardial Infarction

This protocol describes the assessment of the antiarrhythmic properties of this compound in conscious rats following coronary artery ligation.

Objective: To evaluate the efficacy of this compound in preventing arrhythmias induced by myocardial ischemia.

Materials:

-

Male Wistar rats (250-300 g)

-

Surgical instruments for thoracotomy

-

Suture material (e.g., 6-0 silk)

-

ECG recording system with implantable telemetry or subcutaneous electrodes

-

This compound solution for intravenous administration

-

Anesthetics (e.g., isoflurane)

Procedure:

-

Rats are anesthetized, and a thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.

-

The chest is closed, and the animal is allowed to recover.

-

Continuous ECG monitoring is initiated to record the incidence and duration of ventricular arrhythmias.

-

A separate group of animals receives intravenous administration of this compound at various doses prior to or immediately after LAD ligation.

-

ECG parameters (P-R interval, QRS duration, Q-T interval) are measured and analyzed.

-

The antiarrhythmic or pro-arrhythmic effects of this compound are quantified by comparing the arrhythmia scores between the treated and vehicle control groups.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Proposed Synthesis of this compound

Chemical Structure of this compound:

-

IUPAC Name: 1-(2-(tert-butyl)-4-quinolyl)-4-(1-piperidyl)butan-1-ol

-

CAS Number: 86073-85-0

-

Molecular Formula: C21H30N2O

Proposed Synthetic Pathway:

The synthesis could commence with a Friedländer annulation between 2-amino-tert-butyl-benzaldehyde and a suitably functionalized ketone. The resulting quinoline derivative would then undergo further modifications to introduce the piperidinylbutanol side chain.

Logical Relationship Diagram for Proposed Synthesis

Caption: A proposed synthetic pathway for this compound.

Conclusion

This compound (PK 10139) is a Class Ic antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of cardiac sodium channels. Preclinical studies have provided quantitative data on its electrophysiological effects, demonstrating its potency in modulating cardiac conduction. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel antiarrhythmic compounds. Further research is warranted to fully elucidate its clinical potential and safety profile.

References

Quinacainol: A Technical Deep Dive into its Discovery and Preclinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quest for novel antiarrhythmic agents with improved efficacy and safety profiles has been a long-standing endeavor in cardiovascular pharmacology. In the early 1980s, researchers at Rhône-Poulenc introduced Quinacainol (PK 10139), a synthetic quinoline compound, as a potential new therapeutic for cardiac arrhythmias. Early investigations revealed its potent activity as a sodium channel blocker, placing it within the Class I category of the Vaughan Williams classification of antiarrhythmic drugs. This guide will delve into the preclinical data that defined the initial understanding of this compound's pharmacological profile.

Discovery and History

The development of this compound, with the internal designation PK 10139, can be traced back to the pharmaceutical company Rhône-Poulenc. The initial publications highlighting its antiarrhythmic potential appeared in the early 1980s, positioning it as a novel investigational compound. Its chemical structure is 1-[2-(1,1-dimethylethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanol. While the precise timeline of its synthesis and initial screening is not publicly documented, the body of preclinical research that followed in the subsequent years provides a window into its development trajectory.

Mechanism of Action: Sodium Channel Blockade

This compound's primary mechanism of action is the inhibition of the fast sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Electrophysiological Profile

Studies on isolated rat ventricular myocytes demonstrated that this compound blocks sodium channels in a concentration-dependent manner, with a reported half-maximal effective concentration (EC50) of 95 µM.[1] Notably, its electrophysiological profile suggests a degree of selectivity, as it has been shown to have little effect on potassium currents (Ito or IKsus) at concentrations that produce a substantial sodium channel blockade.[2] This characteristic distinguishes it from other Class I antiarrhythmics, like quinidine, which also affect potassium channels. The selective blockade of sodium channels with minimal impact on repolarization is a hallmark of Class Ic antiarrhythmic agents.

Signaling Pathway

The following diagram illustrates the effect of this compound on the cardiac action potential.

Preclinical Pharmacology

The antiarrhythmic efficacy of this compound has been evaluated in various in vivo and ex vivo animal models.

In Vivo Studies in Rats

In a study on conscious rats with arrhythmias induced by coronary artery occlusion, this compound demonstrated significant antiarrhythmic effects.[1]

Table 1: In Vivo Antiarrhythmic Activity of this compound in Rats

| Dosage (mg/kg, i.v.) | Outcome |

| 2.0 and 4.0 | Antiarrhythmic actions observed. |

| 8.0 | Pro-arrhythmic effects noted. |

| ≥ 0.5 | Increased threshold currents for ventricular capture and fibrillation. |

| ≥ 2.0 | Increased ventricular refractoriness. |

| 1.0 to 8.0 | Reduced the maximum rate of rise (dV/dtmax) of phase 0 of the epicardial action potential. |

| 8.0 | Increased action potential duration and the Q-T interval. |

| Dose-dependent | Increased the P-R interval with no change in the QRS duration. |

Data sourced from Pugsley et al. (1992).[1]

Experimental Protocols

A detailed protocol for assessing the in vivo electrophysiological effects of this compound is outlined below.

The following protocol was employed to study the effects of this compound on ion currents in isolated rat ventricular myocytes.

Synthesis and Clinical Development Status

A comprehensive search of scientific literature and patent databases did not yield specific information on the chemical synthesis of this compound. While general methods for the synthesis of quinoline and piperidine derivatives are known, the exact route employed for this compound is not publicly available.

Furthermore, there is no published data from clinical trials involving this compound in human subjects. The reasons for the apparent halt in its development pipeline are not documented. It is possible that the pro-arrhythmic effects observed at higher doses in preclinical models, a common concern with Class I antiarrhythmic agents, may have posed a challenge for its progression to clinical evaluation.

Conclusion

This compound (PK 10139) is a potent, synthetic Class I antiarrhythmic agent that demonstrated significant efficacy in preclinical models through the selective blockade of cardiac sodium channels. The in-depth analysis of its electrophysiological and in vivo pharmacological properties in the 1980s and early 1990s provided a solid foundation for its characterization. However, the lack of publicly available information on its chemical synthesis and the absence of any reported clinical trials suggest that its development was likely discontinued. Despite this, the study of this compound contributes to the broader understanding of the structure-activity relationships of quinoline-based sodium channel blockers and the complexities of antiarrhythmic drug development. Further investigation into historical pharmaceutical archives may be necessary to fully elucidate the complete developmental history of this compound.

References

In Vitro Characterization of Quinacainol's Antiarrhythmic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Quinacainol, a potent antiarrhythmic agent. This compound is classified as a Class I antiarrhythmic drug, with properties that suggest a subclass Ic designation.[1][2] This guide details the experimental protocols for its characterization, presents quantitative data on its electrophysiological effects, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its antiarrhythmic effects primarily by blocking the fast sodium channels (INa) in cardiomyocytes in a concentration-dependent manner.[3] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction.[4] Unlike some other antiarrhythmics, this compound has minimal effect on potassium currents, specifically the transient outward (Ito) and the sustained outward plateau (IKsus) currents, at concentrations where it effectively blocks sodium channels.[3] This selective action on sodium channels is a hallmark of Class Ic antiarrhythmics.[3][5]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Cardiac Ion Channels

| Parameter | Species | Cell Type | Value | Reference |

| EC50 for INa Block | Rat | Ventricular Myocytes | 95 ± 25 µM | [3][6] |

Table 2: In Vivo Electrophysiological Effects of this compound in Rats

| Dose | Effect on P-R Interval | Effect on QRS Duration | Effect on Q-T Interval | Effect on dV/dtmax | Effect on Action Potential Duration | Effect on Ventricular Refractoriness |

| ≥ 1.0 mg/kg | Dose-dependent increase | No significant change | - | Reduction | - | - |

| ≥ 2.0 mg/kg | Dose-dependent increase | No significant change | - | Reduction | - | Increased |

| 8.0 mg/kg | Dose-dependent increase | No significant change | Increased | Reduction | Increased | Increased |

Note: Antiarrhythmic actions were observed at 2.0 and 4.0 mg/kg, while 8.0 mg/kg was found to be pro-arrhythmic.[4]

Experimental Protocols

A cornerstone for the in vitro characterization of this compound's antiarrhythmic properties is the whole-cell patch-clamp technique performed on isolated cardiomyocytes.

Protocol: Whole-Cell Patch-Clamp Analysis of this compound's Effects on INa and IK in Isolated Rat Ventricular Myocytes

1. Cell Isolation:

- Ventricular myocytes are enzymatically isolated from adult rat hearts.

- The heart is cannulated and retrogradely perfused with a calcium-free solution, followed by an enzyme solution (e.g., collagenase) to digest the extracellular matrix.

- The digested tissue is then gently triturated to release individual myocytes.

2. Solutions and Reagents:

- External Solution (for INa recording): Composed of (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 5.5 glucose. The pH is adjusted to 7.4 with NaOH.

- Internal (Pipette) Solution (for INa recording): Composed of (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.

- External Solution (for IK recording): Composed of (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 5.5 glucose. The pH is adjusted to 7.4 with NaOH.

- Internal (Pipette) Solution (for IK recording): Composed of (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

- This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

3. Electrophysiological Recording:

- Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.

- Borosilicate glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a giga-seal with the cell membrane.

- The cell membrane is then ruptured to achieve the whole-cell configuration.

- Membrane currents are recorded using a patch-clamp amplifier.

4. Voltage-Clamp Protocols:

- For INa: From a holding potential of -100 mV, depolarizing steps are applied in 10 mV increments from -80 mV to +40 mV for 50 ms.

- For Ito and IKsus: From a holding potential of -80 mV, a prepulse to -40 mV for 200 ms is applied to inactivate sodium channels, followed by depolarizing steps from -30 mV to +60 mV in 10 mV increments for 500 ms.

5. Data Analysis:

- Current amplitudes are measured at the peak (for INa and Ito) or at the end of the depolarizing pulse (for IKsus).

- Concentration-response curves are generated by plotting the percentage of current inhibition against the this compound concentration.

- The EC50 value is calculated by fitting the data to the Hill equation.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its in vitro characterization.

Caption: Proposed mechanism of this compound's antiarrhythmic action.

Caption: Experimental workflow for in vitro characterization.

References

- 1. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Mechanism of antiarrhythmic effects of class Ic drugs in paroxysmal atrial fibrillation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinacainol's Therapeutic Potential in Ventricular Arrhythmias: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on quinacainol, a novel antiarrhythmic agent, focusing on its targets and efficacy in ventricular arrhythmia models. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Core Mechanism of Action: A Selective Sodium Channel Blocker

This compound is classified as a Class I antiarrhythmic agent, exhibiting a primary mechanism of action centered on the blockade of cardiac sodium channels (INa).[1] This action is characteristic of Class Ic antiarrhythmics, which potently and durably suppress the rapid influx of sodium during phase 0 of the cardiac action potential. Notably, preclinical studies in isolated rat ventricular myocytes have demonstrated that this compound has minimal or no significant effect on the transient outward (ito) or the sustained-outward plateau (iKsus) potassium currents, even at high concentrations.[1] This selectivity for sodium channels over key potassium channels responsible for repolarization distinguishes it from other antiarrhythmic agents like quinidine.[1]

The targeted blockade of the sodium current by this compound leads to a reduction in the maximum rate of depolarization (dV/dtmax) of the cardiac action potential.[2] This electrophysiological effect slows conduction velocity in the cardiac tissue, a key mechanism for terminating and preventing re-entrant ventricular arrhythmias.

Quantitative Electrophysiological and Antiarrhythmic Effects

The following tables summarize the key quantitative data from preclinical studies on this compound in rat models of ventricular arrhythmia.

Table 1: In Vivo Electrophysiological Effects of this compound in Rats [2]

| Parameter | Dose (mg/kg, i.v.) | Effect |

| P-R Interval | Dose-dependent increase | |

| QRS Duration | No significant change | |

| Q-T Interval | Increased at 8.0 mg/kg | |

| Threshold for Ventricular Capture | ≥ 0.5 | Increased |

| Threshold for Ventricular Fibrillation | ≥ 0.5 | Increased |

| Ventricular Refractoriness | ≥ 2.0 | Increased |

| Action Potential dV/dtmax | 1.0 - 8.0 | Reduced |

| Action Potential Duration | 8.0 | Increased |

Table 2: Effects of this compound on Ventricular Arrhythmias in a Rat Model of Myocardial Ischemia [2]

| Dose (mg/kg, i.v.) | Outcome |

| 2.0 | Antiarrhythmic |

| 4.0 | Antiarrhythmic |

| 8.0 | Pro-arrhythmic |

Table 3: In Vitro Inhibition of Sodium Current by this compound [1]

| Preparation | Parameter | Value |

| Isolated Rat Ventricular Myocytes | EC50 for INa block | 95 ± 25 µmol/L |

Experimental Protocols

In Vivo Model of Ventricular Arrhythmia

The antiarrhythmic efficacy of this compound was evaluated in a well-established in vivo model using conscious rats.

Arrhythmia Induction: Ventricular arrhythmias were induced by the occlusion of the left anterior descending (LAD) coronary artery. This procedure mimics the ischemic conditions that often trigger ventricular tachyarrhythmias in a clinical setting.

Drug Administration and Monitoring: this compound was administered intravenously at varying doses. Continuous electrocardiogram (ECG) monitoring was performed to assess changes in cardiac rhythm and key electrophysiological intervals. Additionally, in anesthetized rats, left ventricular electrical stimulation was employed to determine the thresholds for ventricular capture and fibrillation, as well as to measure ventricular refractoriness. Epicardial intracellular potentials were also recorded to directly measure the effects of this compound on the cardiac action potential.

In Vitro Electrophysiology in Isolated Cardiomyocytes

The direct effects of this compound on cardiac ion channels were investigated using the whole-cell patch-clamp technique on isolated ventricular myocytes from rats.

Cell Isolation: Single ventricular myocytes were enzymatically isolated from rat hearts.

Electrophysiological Recordings: The whole-cell patch-clamp technique was used to record ionic currents, including the sodium current (INa) and various potassium currents (ito, iKsus). This technique allows for the precise measurement of drug-induced changes in the function of specific ion channels. A range of this compound concentrations were applied to the isolated cells to determine the concentration-response relationship for sodium channel blockade and to assess its effects on potassium channels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its evaluation in an in vivo ventricular arrhythmia model.

Figure 1: Mechanism of action of this compound on cardiomyocyte ion channels.

Figure 2: Experimental workflow for in vivo evaluation of this compound.

References

early-stage research on Quinacainol derivatives

An In-depth Technical Guide to Early-Stage Research on Quinacainol and its Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research landscape for this compound and its broader chemical relatives, the quinoline and quinazoline derivatives. The document synthesizes preclinical data from in vitro and in vivo studies, offering insights into their therapeutic potential across various disease areas, including cardiovascular conditions, neurodegenerative disorders, and inflammation. Detailed experimental protocols, quantitative biological activity data, and visualizations of key molecular pathways are presented to support ongoing and future research and development efforts in this field.

Overview of this compound and its Analogs

This compound is an antiarrhythmic agent with Class I electrophysiological properties.[1] Its chemical scaffold is part of the larger quinoline and quinazoline families of heterocyclic compounds. These core structures are prevalent in medicinal chemistry and have been explored for a wide range of therapeutic applications due to their diverse biological activities.[2][3][4] Early-stage research on derivatives has focused on several key areas, including neuroprotection, anti-inflammatory effects, and anticancer activity.

Therapeutic Applications and Quantitative Data

The following sections summarize the key findings from early-stage research on this compound and related quinoline/quinazoline derivatives, with quantitative data presented for comparative analysis.

Antiarrhythmic Activity of this compound

Initial in vivo studies in rats have characterized the antiarrhythmic and electrophysiological effects of this compound. The compound demonstrated a dose-dependent effect on various cardiac parameters.

Table 1: In Vivo Electrophysiological and Antiarrhythmic Effects of this compound in Rats [1]

| Dose (mg/kg) | Effect on Ventricular Refractoriness | Effect on dV/dtmax of Phase 0 Epicardial Action Potentials | Effect on Action Potential Duration | Antiarrhythmic Action | Pro-arrhythmic Action |

| 0.5 | No significant increase | Reduced | No change | - | - |

| 1.0 | No significant increase | Reduced | No change | - | - |

| 2.0 | Increased | Reduced | No change | Yes | - |

| 4.0 | Increased | Reduced | No change | Yes | - |

| 8.0 | Increased | Reduced | Increased | - | Yes |

Neuroprotective Effects of Quinoline and Quinazoline Derivatives

A significant body of research has focused on the potential of quinoline and quinazoline derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanisms explored include the inhibition of amyloid-beta (Aβ) aggregation and the inhibition of cholinesterases.

Table 2: In Vitro Activity of Quinoline/Quinazoline Derivatives in Alzheimer's Disease Models

| Compound Class | Specific Compound | Target | Activity | Reference |

| 8-Hydroxyquinoline Derivative | 5b | Self-induced Aβ1-42 aggregation | IC50 = 5.64 µM | [5] |

| Quinoline Derivative | 7a | Phosphodiesterase 5 (PDE5) | IC50 = 0.27 nM | [6] |

| Quinoline-Stilbene Derivative | 88 | Antiproliferative (MDA-MB 468 breast cancer cells) | IC50 = 0.12 µM | [7] |

| 4-Anilinoquinazoline Derivative | 2a | Wild-type EGFR | IC50 = 5.06 nM | [8] |

| 2-Furano-4(3H)-quinazolinone | 21 | Antiproliferative (Ovarian OVCAR-4) | GI50 = 1.82 µM | [9] |

| 2-Furano-4(3H)-quinazolinone | 21 | Antiproliferative (Non-small cell lung cancer NCI-H522) | GI50 = 2.14 µM | [9] |

Anti-inflammatory and Antioxidant Properties

Several quinoline and quinazoline derivatives have been investigated for their anti-inflammatory and antioxidant activities. These studies often involve in vitro models of inflammation and oxidative stress.

Table 3: In Vitro Anti-inflammatory and Antioxidant Activity of Quinoline Derivatives

| Compound | Assay | Result | Reference |

| 8-Hydroxyquinoline Derivative 5b | Oxygen Radical Absorbance Capacity (ORAC-FL) | 2.63 Trolox equivalents | [5] |

| Quinoline Carboxylic Acids | Anti-inflammatory activity in LPS-induced RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [10] |

| NIQBD-loaded StNPs (200 mg/mL) | Reduction of inflammatory mediators (IL-1β, NF-κB) in lung and liver tissues | Significant decrease compared to MTX-induced inflammation group | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of this compound and its derivatives.

General Synthesis of Quinazolinone Derivatives

A common method for the synthesis of certain quinazolinone derivatives involves the reaction of an amino-substituted phenoxy compound with a benzoxazinone derivative.

-

Reactants: 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione and 2-alkyl-4H-benzo[d][12][13]oxazin-4-one.[13]

-

Solvent: Glacial acetic acid.[13]

-

Procedure: The reactants are refluxed in glacial acetic acid for 6 hours.[13]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[13]

-

Purification: After the reaction is complete, the acetic acid is evaporated. The residue is washed with hot isopropanol to dissolve byproducts, and the desired product is filtered and washed.[13]

In Vivo Model of Cardiac Arrhythmia

The antiarrhythmic actions of this compound were assessed in a rat model of myocardial infarction.

-

Animal Model: Conscious rats.[1]

-

Procedure: The rats are subjected to occlusion of the left anterior descending (LAD) coronary artery to induce arrhythmia.[1]

-

Drug Administration: this compound is administered at varying doses (e.g., 2.0 and 4.0 mg/kg) to assess its antiarrhythmic effects.[1]

-

Electrophysiological Measurements: In vivo electrophysiological actions are assessed by measuring drug-induced changes in the electrocardiogram (ECG), responses to left ventricular electrical stimulation, and changes in epicardial intracellular potentials.[1]

Aβ1-42 Aggregation Inhibition Assay

The inhibitory effect of 8-hydroxyquinoline derivatives on amyloid-beta aggregation was evaluated using an in vitro assay.

-

Peptide: Self-induced Aβ1-42 peptide.[5]

-

Assay Principle: The assay measures the extent of Aβ1-42 aggregation in the presence and absence of the test compound.

-

Detection: The aggregation can be monitored using techniques such as Thioflavin T fluorescence, which increases upon binding to amyloid fibrils.

-

Quantification: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in preventing aggregation.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic or antiproliferative activity of novel quinazolinone derivatives is often evaluated against cancer cell lines using the MTT assay.

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast) and HeLa (cervical).[13]

-

Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of the synthesized compounds.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The results are used to calculate the concentration at which 50% of cell growth is inhibited (GI50).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.

Amyloid-Beta Aggregation Pathway and Inhibition

Caption: Inhibition of toxic Aβ oligomer formation by quinoline derivatives.

General Workflow for Synthesis and Screening of Novel Derivatives

Caption: A typical workflow for the discovery of new drug candidates.

Inflammatory Signaling Pathway Modulation

Caption: Inhibition of the NF-κB inflammatory pathway by derivatives.

References

- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Quinacainol's Cardiac Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of quinacainol on cardiac action potentials. This compound, a quinoline derivative, has been investigated for its antiarrhythmic properties, primarily attributed to its interaction with cardiac ion channels. This document summarizes the key electrophysiological effects, details the experimental methodologies used in its evaluation, and presents its mechanism of action through signaling pathway diagrams.

Core Electrophysiological Effects of this compound

This compound primarily exerts its antiarrhythmic effects by modulating cardiac sodium channels, characteristic of a Class I antiarrhythmic agent. Its actions, however, display some unique features that have led to its provisional subclassification as a Class Ic agent. The following sections and data tables provide a comprehensive overview of its impact on the heart's electrical activity.

Quantitative Data on Electrophysiological Parameters

The following tables summarize the dose-dependent effects of this compound on various cardiac electrophysiological parameters as determined in preclinical studies.

Table 1: Effects of this compound on Cardiac Action Potential and ECG Parameters in Rats

| Parameter | Dose (mg/kg, i.v.) | Effect | Citation |

| Action Potential | |||

| Phase 0 dV/dtmax | 1.0 - 8.0 | Dose-dependent reduction | [1] |

| Action Potential Height | 0.5, 1, 2, 4, 8 | Dose-dependent reduction | [2] |

| Action Potential Duration | 8.0 | Prolonged | [1][2] |

| ECG Intervals | |||

| P-R Interval | 0.5 and above | Dose-dependent prolongation | [1][2] |

| QRS Duration | No significant change | No significant change | [1] |

| Q-Tc Interval | 8.0 | Increased | [1] |

| Ventricular Properties | |||

| Ventricular Refractoriness | 2.0 and above | Increased | [1] |

| Threshold for Ventricular Fibrillation | 0.5 and above | Increased | [1] |

Table 2: Effects of this compound on Ion Channels in Rat Ventricular Myocytes

| Ion Current | Concentration | Effect | Citation |

| Sodium Current (INa) | EC50: 95 µM | Inhibition | [3][4][5] |

| Transient Outward Potassium Current (Ito) | Up to 1.5 mmol/L | Little to no effect | [3] |

| Sustained Outward Plateau Potassium Current (IKsus) | Up to 1.5 mmol/L | Little to no effect | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on cardiac action potentials.

In Vivo Electrophysiological Studies in Rats

Objective: To assess the effects of this compound on ECG parameters and ventricular arrhythmogenesis in a living organism.

Animal Model: Conscious or pentobarbital-anesthetized rats.[1][2]

Procedure:

-

Animal Preparation: Rats are chronically prepared with indwelling catheters for intravenous drug administration and blood pressure monitoring. For conscious animal studies, ECG electrodes are implanted subcutaneously. For anesthetized studies, standard limb leads are used.

-

Drug Administration: this compound is administered intravenously, often in cumulative doses (e.g., 0.5, 1, 2, 4, and 8 mg/kg) over a defined period (e.g., 10-minute infusions every 25 minutes).[2]

-

ECG Recording: A continuous electrocardiogram (ECG) is recorded to monitor heart rate, P-R interval, QRS duration, and Q-T interval.

-

Programmed Electrical Stimulation (PES): To assess ventricular arrhythmogenesis, electrodes are placed on the left ventricle. Programmed electrical stimulation protocols are employed to determine the threshold currents for ventricular capture and the induction of ventricular fibrillation.[1]

-

Epicardial Intracellular Potential Recordings: In open-chest, anesthetized rats, conventional microelectrode techniques are used to record intracellular action potentials directly from the epicardial surface of the ventricle before and after this compound administration.[1][2]

Isolated Langendorff-Perfused Rat Heart Preparation

Objective: To study the direct effects of this compound on the heart, independent of systemic neural and hormonal influences.

Procedure:

-

Heart Isolation: Rats are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Drug Administration: this compound is added to the perfusate at various concentrations.

-

Data Acquisition: ECG is recorded from the surface of the heart. Intracellular action potentials can be recorded from the ventricular epicardium using microelectrodes.

Whole-Cell Patch-Clamp Technique in Isolated Rat Ventricular Myocytes

Objective: To investigate the effects of this compound on specific ion channel currents.

Procedure:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.

-

Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of ~1 µm is sealed onto the membrane of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp Protocols: Specific voltage clamp protocols are applied to isolate and measure different ion currents, such as the sodium current (INa), transient outward potassium current (Ito), and sustained outward plateau potassium current (IKsus).

-

Drug Application: this compound is applied to the bath solution at varying concentrations to determine its effect on the amplitude and kinetics of the targeted ion currents.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental procedures.

Caption: Mechanism of action of this compound on cardiac myocytes.

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion

This compound is a potent sodium channel blocker with Class Ic antiarrhythmic properties. It dose-dependently reduces the upstroke and height of the cardiac action potential and prolongs the P-R interval. At higher doses, it can also prolong the action potential duration and the Q-T interval. Its primary mechanism of action is the inhibition of the fast inward sodium current (INa) with minimal effects on the transient outward and sustained outward potassium currents at therapeutic concentrations. These electrophysiological characteristics contribute to its ability to suppress cardiac arrhythmias. Further research is warranted to fully elucidate its clinical potential and safety profile.

References

- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]

- 3. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Quinacainol experimental protocol for in vivo rat studies

Introduction

Quinacainol is a novel compound with antiarrhythmic properties, classified as a Class I antiarrhythmic agent.[1] It has shown efficacy in preclinical rat models of cardiac arrhythmia. These application notes provide a comprehensive overview of the experimental protocols for evaluating the electrophysiological and antiarrhythmic actions of this compound in vivo in rats, based on published research. The provided methodologies are intended to guide researchers in designing and executing similar studies.

Mechanism of Action

This compound functions primarily by blocking sodium channels in cardiomyocytes.[2][3] This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity and prolonging the effective refractory period. By these mechanisms, this compound can suppress ectopic pacemaker activity and reentry circuits, which are common causes of cardiac arrhythmias. While its primary action is on sodium channels, it may also affect other ion channels at higher concentrations.

Data Presentation

Table 1: Electrophysiological Effects of this compound in Rats

| Dosage (mg/kg) | Change in P-R Interval | Change in QRS Duration | Change in Q-T Interval | Effect on Ventricular Refractoriness |

| 1.0 - 8.0 | Dose-dependent increase | No significant change | Increased at 8.0 mg/kg | Increased at ≥ 2.0 mg/kg |

| Reference: | [1] | [1] | [1] | [1] |

Table 2: Antiarrhythmic and Pro-arrhythmic Doses of this compound in a Rat Model of Myocardial Ischemia

| Dosage (mg/kg) | Effect on Arrhythmia |

| 2.0 | Antiarrhythmic |

| 4.0 | Antiarrhythmic |

| 8.0 | Pro-arrhythmic |

| Reference: | [1] |

Experimental Protocols

1. Animal Model and Preparation

-

Species: Male Sprague-Dawley or Wistar rats (250-350g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Anesthesia: For surgical procedures, anesthesia can be induced with sodium pentobarbital (50-60 mg/kg, intraperitoneal) or an equivalent anesthetic. Maintain anesthesia throughout the experiment as required.

-

Surgical Preparation (for electrophysiology and ischemia models):

-

Perform a tracheotomy and mechanically ventilate the rat.

-

Catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.

-

For electrocardiogram (ECG) monitoring, place subcutaneous needle electrodes for a standard Lead II configuration.

-

2. Electrophysiological Studies

-

Objective: To assess the effects of this compound on cardiac electrical activity.

-

Procedure:

-

After surgical preparation, allow the animal to stabilize for at least 30 minutes.

-

Record baseline ECG, heart rate, and blood pressure.

-

Administer this compound intravenously at increasing doses (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/kg).

-

Continuously monitor and record ECG and hemodynamic parameters.

-

To assess ventricular refractoriness and the threshold for ventricular fibrillation, perform programmed electrical stimulation of the left ventricle.

-

For detailed analysis of action potentials, expose the heart via a thoracotomy and use epicardial intracellular electrodes to measure changes in the action potential duration and dV/dtmax of phase 0.[1]

-

3. Ischemia-Induced Arrhythmia Model

-

Objective: To evaluate the antiarrhythmic efficacy of this compound in a model of myocardial infarction.

-

Procedure:

-

Following surgical preparation, perform a left thoracotomy to expose the heart.

-

Place a ligature around the left anterior descending (LAD) coronary artery.

-

Allow for a stabilization period post-surgery.

-

Administer this compound or vehicle control intravenously.

-

After drug administration, induce myocardial ischemia by tightening the ligature to occlude the LAD coronary artery.

-

Monitor the ECG for the onset and duration of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) for a defined period (e.g., 30 minutes).

-

Analyze the arrhythmia score and mortality rate between the treatment and control groups.

-

Mandatory Visualization

Caption: Experimental workflow for in vivo rat studies of this compound.

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Quinacainol in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Quinacainol in patch clamp electrophysiology studies. This compound, a quinidine analogue, is primarily classified as a Class Ic antiarrhythmic agent.[1][2] Its principal mechanism of action involves the blockade of voltage-gated sodium channels.[3][4]

Mechanism of Action

This compound functions as a potent sodium channel blocker, exhibiting concentration-dependent inhibition.[3] This blockade of the fast inward sodium current (INa) leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, without significantly affecting the action potential duration.[5] Notably, in rat ventricular myocytes, this compound has demonstrated minimal effect on the transient outward (ito) and sustained-outward plateau (iKsus) potassium currents.[3]

Signaling Pathway of this compound on a Cardiomyocyte

Caption: this compound's primary mechanism of action.

Quantitative Data

The following table summarizes the known quantitative effects of this compound from patch clamp studies.

| Parameter | Value | Cell Type | Ion Channel | Reference |

| EC50 | 95 ± 25 µM | Rat Ventricular Myocytes | Sodium Channel (INa) | [3] |

Experimental Protocols

This section outlines a general protocol for investigating the effects of this compound on voltage-gated sodium channels using whole-cell patch clamp electrophysiology.

Cell Preparation

-

Cell Line: Rat ventricular myocytes are a suitable model for studying the cardiac effects of this compound.[3]

-

Isolation: Isolate single ventricular myocytes using established enzymatic digestion protocols.

-

Plating: Plate the isolated cells on glass coverslips and allow them to adhere for at least 2 hours before recording.

Solutions

| Solution | Component | Concentration (mM) |

| External Solution (ACSF) | NaCl | 126 |

| KCl | 3 | |

| MgSO4 | 2 | |

| CaCl2 | 2 | |

| NaH2PO4 | 1.25 | |

| NaHCO3 | 26.4 | |

| Glucose | 10 | |

| Internal Solution | KCl | 130 |

| NaCl | 5 | |

| CaCl2 | 0.4 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| EGTA | 11 |

-

Note: The osmolarity of the external solution should be adjusted to 290-310 mOsm, and the internal solution to 260-280 mOsm.[6] The pH of both solutions should be adjusted to 7.3-7.4.[6] Bubble the external solution with 95% O2 / 5% CO2.[6]

Patch Clamp Recording

-

Technique: Whole-cell patch clamp is the most common configuration for this type of study.[7][8]

-

Electrodes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a cell and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure the availability of sodium channels.

-

Data Acquisition: Use a suitable patch clamp amplifier and data acquisition software to record membrane currents.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effect of this compound.

Caption: Experimental workflow for this compound patch clamp.

Voltage Protocols

-

To Elicit Sodium Currents: From a holding potential of -80 mV, apply depolarizing voltage steps from -70 mV to +50 mV in 10 mV increments for 50 ms.

-

To Assess Voltage-Dependence of Inactivation: Use a two-pulse protocol. A 500 ms prepulse to various potentials (e.g., -120 mV to -30 mV) is followed by a test pulse to 0 mV to measure the fraction of available channels.

Data Analysis

-

Current Amplitude: Measure the peak inward current at each voltage step.

-

Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the EC50.

-

Gating Properties: Analyze changes in the voltage-dependence of activation and inactivation by fitting the data with Boltzmann functions. Studies have shown that this compound does not significantly shift the steady-state voltage dependence of activation for sodium currents.[3]

Expected Results

-

Concentration-Dependent Block: this compound is expected to block sodium currents in a concentration-dependent manner.[3]

-

Kinetics: The onset and recovery from block by this compound are considerably prolonged compared to quinidine.[3]

-

Voltage-Dependence: this compound is not expected to significantly alter the voltage-dependence of sodium channel activation.[3] Unlike quinidine, it does not produce a hyperpolarizing shift in the voltage dependence for sodium current inactivation.[3]

Troubleshooting

| Problem | Possible Cause | Solution |

| Unstable Seal | Poor cell health, debris in solution, dirty pipette | Use healthy cells, filter solutions, pull fresh pipettes |

| No Sodium Current | Channels are inactivated, low channel expression | Use a more negative holding potential, use a cell type with higher sodium channel density |

| Run-down of Current | Dialysis of essential intracellular components | Use the perforated patch technique or include ATP and GTP in the internal solution |

| Slow Drug Effect | Prolonged onset of this compound block | Allow for sufficient perfusion time at each concentration |

By following these application notes and protocols, researchers can effectively utilize patch clamp electrophysiology to investigate the effects of this compound on ion channels, contributing to a deeper understanding of its therapeutic and electrophysiological properties.

References

- 1. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]

- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]

- 3. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Patch Clamp Protocol [labome.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. axolbio.com [axolbio.com]

Application Notes and Protocols for Assessing Quinacainol's Effects on ECG In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacainol is a Class I antiarrhythmic agent that exerts its effects primarily by blocking cardiac sodium channels.[1][2][3][4] Understanding its detailed impact on cardiac electrophysiology is crucial for both efficacy and safety assessment. These application notes provide a comprehensive protocol for evaluating the effects of this compound on the electrocardiogram (ECG) in a preclinical in vivo rat model. The protocol outlines methods for surgical implantation of telemetry transmitters, continuous ECG data acquisition in conscious, freely moving animals, and detailed analysis of key ECG parameters. Adherence to these guidelines will ensure the generation of robust and reliable data to characterize the cardiovascular profile of this compound.

Data Presentation

Quantitative data from the study should be summarized in the following tables for clear interpretation and comparison across different dose groups.

Table 1: Effects of this compound on Heart Rate and ECG Intervals

| Treatment Group | Dose (mg/kg) | n | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QT Interval (ms) | QTc Interval (ms) |

| Vehicle Control | - | ||||||

| This compound | Low | ||||||

| This compound | Mid | ||||||

| This compound | High | ||||||

| Positive Control | - |

QTc (Corrected QT interval) should be calculated using a formula appropriate for the animal model, such as Bazett's or Fridericia's correction.[5]

Table 2: Incidence of Cardiac Arrhythmias

| Treatment Group | Dose (mg/kg) | n | Number of Animals with Arrhythmias | Types of Arrhythmias Observed |

| Vehicle Control | - | |||

| This compound | Low | |||

| This compound | Mid | |||

| This compound | High | |||

| Positive Control | - |

Experimental Protocols

This section details the methodology for the in vivo assessment of this compound's effects on ECG.

Animal Model

-

Species: Male Sprague-Dawley rats are a commonly used model for cardiovascular studies.[6]

-

Age/Weight: Animals should be young adults (e.g., 10-12 weeks old) with a weight range of 250-350g at the time of surgery.

-

Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to any procedures.

Surgical Implantation of ECG Telemetry Transmitters

Telemetry allows for the recording of ECG data from conscious, unrestrained animals, which is considered the gold standard to avoid the confounding effects of anesthesia and restraint stress.[7][8][9][10]

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation).

-

Surgical Preparation: Shave and aseptically prepare the surgical sites (ventral abdomen and pectoral regions).

-

Transmitter Implantation:

-

Make a midline abdominal incision to expose the peritoneal cavity.

-

Insert the sterile telemetry transmitter body into the abdominal cavity.[11]

-

Suture the abdominal muscle and skin layers.

-

Tunnel the two ECG leads subcutaneously from the abdomen to the appropriate recording sites.

-

Secure the negative electrode to the right pectoral muscle and the positive electrode to the left caudal rib area to approximate a Lead II configuration.[11]

-

-

Post-operative Care:

-

Administer appropriate analgesics for post-operative pain management.

-

Allow a recovery period of at least one week to ensure the animal has returned to its normal physiological state before dosing and recording.[5]

-

Experimental Design and Dosing

-

Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, three dose levels of this compound, and a positive control known to affect ECG parameters).

-

Dosing:

-

The route of administration (e.g., intravenous, oral) should be relevant to the intended clinical use of this compound.

-

Dose selection should be based on previous toxicological and pharmacological data.

-

-

Data Acquisition:

-

House animals individually in cages placed on telemetry receivers.[5]

-

Record a baseline ECG for a defined period (e.g., 24 hours) before dosing.

-

Administer the vehicle or this compound.

-

Continuously record ECG for a specified duration post-dosing (e.g., 24-48 hours) to capture the time to peak effect and the duration of action.[5]

-

ECG Data Analysis

-

Software: Utilize a validated data acquisition and analysis software system.

-

Parameters to Analyze:

-

Heart Rate (HR): Calculated from the R-R interval.

-

PR Interval: Represents atrioventricular conduction time.

-

QRS Duration: Represents ventricular depolarization time.

-

QT Interval: Represents the total duration of ventricular depolarization and repolarization.

-

QTc Interval: Correct the QT interval for changes in heart rate.

-

Morphology: Assess for any changes in the P-wave, QRS complex, and T-wave morphology.

-

Arrhythmias: Identify and quantify the incidence of any cardiac arrhythmias, such as premature ventricular contractions (PVCs), tachycardia, or bradycardia.

-

Mandatory Visualizations

Signaling Pathway of Class I Antiarrhythmic Drugs

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo ECG Assessment

Caption: Workflow for assessing this compound's ECG effects.

References

- 1. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lecturio.com [lecturio.com]

- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 4. droracle.ai [droracle.ai]

- 5. ECG recording in conscious rats [bio-protocol.org]

- 6. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomed.cas.cz [biomed.cas.cz]

- 8. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

HPLC or spectrophotometry methods for Quinacainol quantification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Quinacainol in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

HPLC Method for this compound Quantification

This application note describes a precise and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent and a buffer. The separation is based on the differential partitioning of this compound between the stationary and mobile phases. Detection is achieved using a UV detector at the wavelength of maximum absorbance of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 4.5) in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm (hypothetical λmax based on quinoline derivatives).

-

Injection Volume: 20 µL.

-

Run Time: Approximately 10 minutes.

2. Preparation of Standard Solutions:

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

3. Sample Preparation:

-

Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

The clear filtrate is the sample solution.

-

-

Biological Samples (e.g., Plasma): [1][2]

-

To 1 mL of plasma, add a suitable internal standard.

-

Perform protein precipitation by adding 3 mL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Separate the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

-

4. Method Validation: [3][4][5][6][7]

The developed method should be validated according to ICH guidelines for the following parameters:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by plotting a calibration curve of peak area versus concentration for the working standard solutions.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) of a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

Table 1: Hypothetical HPLC Method Validation Parameters for this compound Quantification

| Parameter | Result | Acceptance Criteria |

| Linearity | ||

| Range | 1 - 50 µg/mL | - |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |

| Precision (%RSD) | ||

| Intraday | < 2.0% | ≤ 2.0% |

| Interday | < 2.0% | ≤ 2.0% |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

| Specificity | No interference from excipients or endogenous components | Specific to analyte |

Spectrophotometry Method for this compound Quantification

This application note details a simple and cost-effective UV-Vis spectrophotometric method for the estimation of this compound in bulk and pharmaceutical dosage forms.

Principle

This method is based on the measurement of the absorption of ultraviolet radiation by this compound at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined by comparing its absorbance with that of a standard solution of known concentration.

Experimental Protocol

1. Instrumentation:

-

UV-Vis Spectrophotometer: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.

2. Preparation of Reagents:

-

Solvent: 0.1 N Hydrochloric Acid (HCl).

3. Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in 0.1 N HCl.

-

Scan the solution from 400 nm to 200 nm against a 0.1 N HCl blank.

-

The wavelength at which the maximum absorbance is observed is the λmax of this compound. (Hypothetically determined to be 235 nm).

4. Preparation of Standard Solutions:

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with 0.1 N HCl.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 2 to 20 µg/mL by diluting the stock standard solution with 0.1 N HCl.

5. Sample Preparation (Pharmaceutical Formulations):

-

Follow the same procedure as described in the HPLC method for sample preparation from tablets to obtain a solution with a concentration of 100 µg/mL, using 0.1 N HCl as the solvent.

-

Dilute this solution with 0.1 N HCl to obtain a final concentration within the Beer-Lambert's law range (e.g., 10 µg/mL).

6. Assay Procedure:

-

Measure the absorbance of the final sample solution and the working standard solutions at the determined λmax (235 nm) against the 0.1 N HCl blank.

-

Calculate the concentration of this compound in the sample using the calibration curve or by direct comparison with a standard of a similar concentration.

Data Presentation

Table 2: Hypothetical Spectrophotometric Method Validation Parameters for this compound Quantification

| Parameter | Result | Acceptance Criteria |

| λmax | 235 nm | - |

| Linearity (Beer's Law Range) | 2 - 20 µg/mL | - |

| Correlation Coefficient (r²) | > 0.998 | ≥ 0.995 |

| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |

| Precision (%RSD) | ||

| Intraday | < 1.5% | ≤ 2.0% |

| Interday | < 1.5% | ≤ 2.0% |

| LOD | 0.2 µg/mL | - |

| LOQ | 0.6 µg/mL | - |

Mandatory Visualization

Caption: HPLC Experimental Workflow for this compound Quantification.

Caption: Spectrophotometry Experimental Workflow for this compound Quantification.

Caption: Proposed Signaling Pathway of this compound's Antiarrhythmic Action.[8]

References

- 1. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. altabrisagroup.com [altabrisagroup.com]

- 4. pharmtech.com [pharmtech.com]

- 5. aaps.ca [aaps.ca]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. scispace.com [scispace.com]

- 8. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quinacainol in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacainol, also known as PK 10139, is a quinoline derivative that has been identified as a sodium current inhibitor.[1][2] As a member of the Class I antiarrhythmic agents, it demonstrates efficacy in modulating the electrophysiological properties of cardiac tissue by blocking voltage-gated sodium channels.[3] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7][8]

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of "channelopathies," making them important therapeutic targets for conditions such as epilepsy, pain, and cardiac arrhythmias. High-throughput screening (HTS) plays a pivotal role in the discovery of novel ion channel modulators by enabling the rapid screening of large compound libraries.[9][10]

This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to identify and characterize modulators of voltage-gated sodium channels. This compound can serve as a valuable tool compound or reference inhibitor in these assays due to its known activity as a sodium channel blocker.

Signaling Pathway of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins that cycle through three main conformational states: resting, activated (open), and inactivated. The transition between these states is governed by the membrane potential.

Quantitative Data for this compound

This compound's inhibitory activity against sodium channels can be quantified using various HTS-compatible assays. The following table summarizes key pharmacological data for this compound.

| Parameter | Value | Channel/Assay Condition | Reference |

| EC50 | 95 µM | Sodium Current | [1][2] |

| Class | I | Antiarrhythmic Agent | [3] |

High-Throughput Screening Protocols

Two primary methodologies are employed for HTS of sodium channel modulators: fluorescence-based assays and automated electrophysiology. This compound can be utilized as a reference compound in both assay formats to validate assay performance and normalize screening data.

Fluorescence-Based Sodium Influx Assay

This assay provides an indirect measure of sodium channel activity by detecting changes in intracellular sodium concentration using a fluorescent indicator dye. It is a cost-effective and high-throughput method suitable for primary screening.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture:

-

Culture HEK293 cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiac applications or Nav1.7 for pain studies).

-

Seed the cells at a density of 20,000-40,000 cells per well in 384-well black-walled, clear-bottom microplates.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-